3-Methoxybutyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Applications

Cross-linking Agent

Due to its reactive nature, 3-methoxybutyl acetate can function as a cross-linking agent in polymer films. These agents create bonds between different polymer chains, influencing the film's properties like strength and stability. Research on this application explores the reaction mechanism of 3-methoxybutyl acetate with other molecules to form these cross-links. Scientists may also study how the structure of 3-methoxybutyl acetate affects its cross-linking efficiency [].

Biodegradation Studies

Limited research suggests 3-methoxybutyl acetate might be biodegradable. This characteristic is important for understanding the environmental impact of the chemical. Scientists might design studies to assess the rate and mechanisms of 3-methoxybutyl acetate degradation in various environments [].

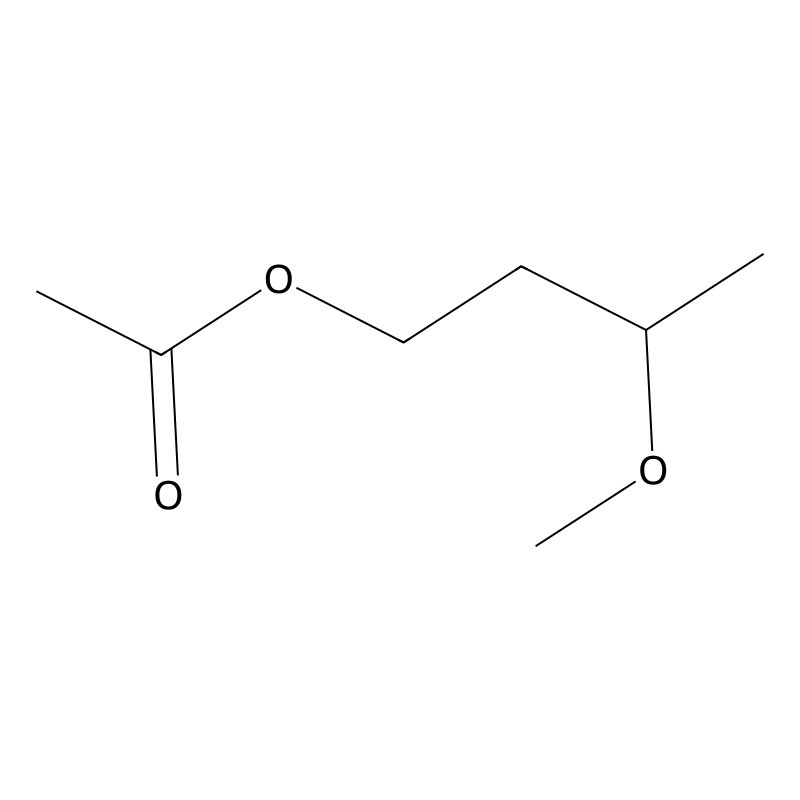

3-Methoxybutyl acetate, also known as Butoxyl, is a colorless liquid characterized by a sharp odor. Its molecular formula is C₇H₁₄O₃, and it has a molecular weight of approximately 146.18 g/mol. The compound has a boiling point ranging from 169 to 173 °C and a flash point of 62 °C, indicating its flammability. It is slightly soluble in water, with solubility reported at 60.68 g/L at 20 °C . The density of 3-Methoxybutyl acetate is about 0.96 g/cm³, making it slightly less dense than water .

3-Methoxybutyl acetate is stable under normal conditions but can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of methanol and acetic acid. It does not react significantly with water or common materials, maintaining stability during transport . When heated to decomposition, it may emit acrid smoke and irritating fumes .

3-Methoxybutyl acetate can be synthesized through the esterification reaction between 3-methoxybutanol and acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

3-Methoxybutyl acetate is primarily utilized as a solvent in various industries, including:

- Paints and Coatings: It serves as a solvent for paints and varnishes due to its effective solvency properties.

- Cleaning Products: Used in formulations for cleaning agents.

- Adhesives: Acts as a solvent in adhesive formulations.

- Chemical Intermediate: Employed in the synthesis of other chemical compounds.

Its volatility and solvency make it suitable for these applications .

Several compounds share structural similarities with 3-Methoxybutyl acetate. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Boiling Point (°C) | Solubility in Water (g/L) | Unique Features |

|---|---|---|---|---|

| Ethyl Acetate | C₄H₈O₂ | 77 | Miscible | Widely used as a solvent; lower boiling point |

| Butyl Acetate | C₆H₁₂O₂ | 126 | 7.5 | Higher boiling point; used in coatings |

| Isobutyl Acetate | C₅H₁₀O₂ | 102 | 10 | More branched structure; different solvent properties |

3-Methoxybutyl acetate stands out due to its specific functional group arrangement that provides unique solvency characteristics, particularly in applications requiring a balance between volatility and solvency power .

Physical Description

XLogP3

Boiling Point

Flash Point

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 331 of 575 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 244 of 575 companies with hazard statement code(s):;

H319 (13.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (86.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree